

Application Notes and Protocols for Eganelisib and Nivolumab Clinical Trials

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This document provides a detailed overview of the clinical trial protocols for the combination of Eganelisib (a PI3K-gamma inhibitor) and Nivolumab (a PD-1 inhibitor), focusing on the MARIO-1 and MARIO-275 studies. It includes comprehensive data summaries, detailed experimental methodologies, and visualizations of key biological pathways and trial workflows.

Mechanism of Action

Eganelisib (IPI-549): Targeting the Tumor Microenvironment

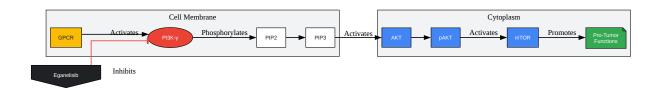
Eganelisib is a first-in-class, oral, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-y).[1] The primary mechanism of action of Eganelisib is not to directly kill cancer cells, but to modulate the tumor microenvironment (TME).[2] Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a proinflammatory, anti-tumor M1 phenotype.[2] This reprogramming leads to a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes within the tumor, thereby enhancing the body's own anti-tumor immune response.[2] Preclinical studies have shown that Eganelisib can overcome resistance to immune checkpoint inhibitors in myeloid-rich tumor models.[1]

Nivolumab: Releasing the Brakes on the Immune System



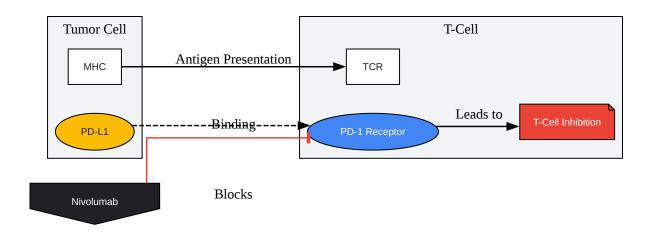
Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[3] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells.[3] Under normal circumstances, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity, allowing cancer cells to evade the immune system.[3] Nivolumab blocks this interaction, thereby releasing the "brakes" on the T cells and restoring their ability to recognize and attack tumor cells.[3]

Signaling Pathway Diagrams



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Caption: Eganelisib inhibits PI3K-gamma, blocking a key signaling pathway in myeloid cells.





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Caption: Nivolumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.

Clinical Trial Protocols MARIO-1 (NCT02637531)

This Phase 1/1b open-label, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Eganelisib as a monotherapy and in combination with Nivolumab in patients with advanced solid tumors.[1][4]

Parameter	Details
Study Design	Dose-escalation and expansion cohorts.[1]
Patient Population	Patients with histologically or cytologically confirmed advanced solid tumors.[1]
Treatment Regimen	Monotherapy: Eganelisib administered orally once daily in 28-day cycles.[4] Combination Therapy: Eganelisib orally once daily plus Nivolumab (240 mg intravenously every 2 weeks or 480 mg every 4 weeks).[1]
Dose Escalation	Monotherapy: 10-60 mg Eganelisib.[4] Combination: 20-40 mg Eganelisib.[4]
Primary Endpoints	Incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[4]

MARIO-275 (NCT03980041)

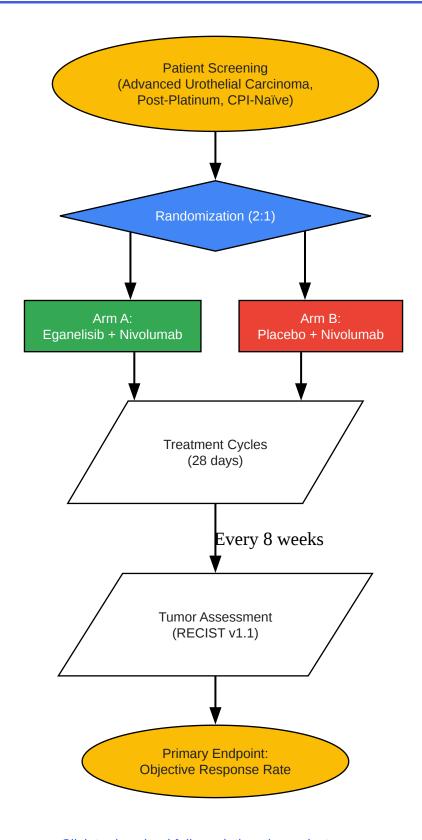
This Phase 2, randomized, active-control study evaluated the efficacy and safety of Eganelisib in combination with Nivolumab compared to Nivolumab monotherapy in patients with advanced urothelial carcinoma.[5][6]



Parameter	Details	
Study Design	Randomized, 2:1 ratio (Eganelisib + Nivolumab vs. Placebo + Nivolumab).[5]	
Patient Population	Patients with advanced urothelial carcinoma who had progressed on or after platinum-based chemotherapy and were immune checkpoint inhibitor-naïve.[5][7]	
Treatment Regimen	Experimental Arm: Eganelisib (initially 40 mg, later reduced to 30 mg orally once daily) + Nivolumab (480 mg intravenously every 4 weeks).[6][7] Control Arm: Placebo + Nivolumab (480 mg intravenously every 4 weeks).[5]	
Primary Endpoint	Objective Response Rate (ORR) per RECIST v1.1.[5]	
Stratification	Baseline circulating monocytic myeloid-derived suppressor cell (mMDSC) levels.[7]	

Clinical Trial Workflow





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Caption: Logical workflow of the MARIO-275 clinical trial from patient screening to primary endpoint assessment.





Quantitative Data Summary

MARIO-1 Efficacy Results (Combination Therapy)[1]

Tumor Type	Number of Patients	Overall Response Rate (ORR)	Disease Control Rate (DCR)
Melanoma (PD-1/PD- L1 Resistant)	40	10%	55%
Mesothelioma	11	9%	55%
Adrenocortical Carcinoma	5	0%	Not Reported
High Circulating MDSCs	23	0%	Not Reported

MARIO-275 Efficacy Results[5]



Patient Population	Eganelisib + Nivolumab	Placebo + Nivolumab
Overall Population (n=49)		
Objective Response Rate (ORR)	30%	25%
Complete Response (CR)	12%	6%
Disease Control Rate (DCR)	55%	31%
Median Overall Survival (OS)	15.4 months	7.9 months
1-Year OS Rate	59%	32%
PD-L1 Negative Patients		
Objective Response Rate (ORR)	26%	14%
Complete Response (CR)	9%	0%
Disease Control Rate (DCR)	57%	14%
Median Overall Survival (OS)	15.4 months	7.9 months
1-Year OS Rate	54%	17%

MARIO-1 and MARIO-275 Safety Summary (Grade ≥3 Treatment-Related Adverse Events)[1][7]



Adverse Event	MARIO-1 (Eganelisib + Nivolumab)	MARIO-275 (Eganelisib + Nivolumab)	MARIO-275 (Placebo + Nivolumab)
Increased AST	13%	12%	6%
Increased ALT	10%	Not Reported	Not Reported
Rash	10%	9%	0%
Hepatotoxicity	Not Reported	15%	0%
Pyrexia	≥2 patients (serious AE)	Not Reported	Not Reported
Cytokine Release Syndrome	≥2 patients (serious AE)	Not Reported	Not Reported
Infusion-Related Reaction	≥2 patients (serious AE)	Not Reported	Not Reported

Experimental Protocols PD-L1 Immunohistochemistry (IHC) Protocol

This protocol is a general guideline for the detection of PD-L1 protein in formalin-fixed, paraffinembedded (FFPE) urothelial carcinoma tissues.

- Specimen Preparation:
 - Obtain FFPE tissue blocks.
 - Cut 4-5 μm thick sections and mount on charged slides.
 - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.



· Staining Procedure:

- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific protein binding with a protein block solution.
- Incubate with the primary antibody (e.g., anti-PD-L1 clone 28-8 or 22C3) at the recommended dilution and incubation time.
- Wash slides with a wash buffer (e.g., TBS or PBS).
- Incubate with a secondary antibody-polymer conjugate.
- Wash slides.
- Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
- Counterstain with hematoxylin.
- Dehydrate and mount with a permanent mounting medium.
- Interpretation:
 - Assess PD-L1 expression on tumor cells and/or immune cells based on the specific scoring algorithm for the antibody clone used.
 - For urothelial carcinoma, scoring is often based on the percentage of tumor cells with membranous staining (Tumor Proportion Score - TPS) or a combined positive score (CPS) that includes both tumor and immune cells.

Flow Cytometry Protocol for Myeloid-Derived Suppressor Cells (MDSCs)

This protocol outlines a method for identifying and quantifying MDSCs from peripheral blood.

- Sample Collection and Preparation:
 - Collect whole blood in EDTA or heparin-containing tubes.



- Perform red blood cell lysis using a lysis buffer.
- Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).
- Antibody Staining:
 - Resuspend cells in staining buffer.
 - Add a cocktail of fluorescently-labeled antibodies to identify MDSC populations. A typical panel for human MDSCs includes:
 - Lineage markers (CD3, CD19, CD56) to exclude lymphocytes and NK cells.
 - Myeloid markers (CD11b, CD33).
 - Monocytic MDSC marker (CD14).
 - Granulocytic MDSC marker (CD15).
 - HLA-DR to identify immature myeloid cells (MDSCs are typically HLA-DR low/negative).
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash cells to remove unbound antibodies.
- Data Acquisition and Analysis:
 - Acquire stained cells on a flow cytometer.
 - Use appropriate compensation controls to correct for spectral overlap.
 - Gate on the leukocyte population based on forward and side scatter.
 - Exclude lineage-positive cells.
 - Within the lineage-negative, HLA-DR low/negative population, identify MDSCs based on the expression of CD11b and CD33.
 - Further delineate monocytic MDSCs (CD14+) and granulocytic MDSCs (CD15+).



Multiplex Cytokine Analysis Protocol

This protocol describes a general workflow for the simultaneous measurement of multiple cytokines in serum or plasma samples using a bead-based immunoassay (e.g., Luminex).

- Sample Preparation:
 - Collect blood and process to obtain serum or plasma.
 - Store samples at -80°C until analysis.
 - Thaw samples on ice and centrifuge to remove any precipitates.
- Assay Procedure:
 - Prepare the multiplex assay plate according to the manufacturer's instructions. This
 typically involves adding a wash buffer to pre-wet the filter plate.
 - Add the antibody-coupled magnetic beads to the wells.
 - Wash the beads.
 - Add standards, controls, and patient samples to the appropriate wells.
 - Incubate to allow the cytokines to bind to the capture antibodies on the beads.
 - Wash the beads to remove unbound material.
 - Add the detection antibody cocktail.
 - Incubate to allow the detection antibodies to bind to the captured cytokines.
 - Wash the beads.
 - Add streptavidin-phycoerythrin (SAPE) to bind to the biotinylated detection antibodies.
 - Incubate.
 - Wash the beads and resuspend in a sheath fluid.



- Data Acquisition and Analysis:
 - Acquire the plate on a multiplex assay reader (e.g., Luminex instrument).
 - The instrument will identify each bead by its unique color code and quantify the fluorescence intensity of the reporter molecule (phycoerythrin), which is proportional to the amount of bound cytokine.
 - Use the standard curve to calculate the concentration of each cytokine in the patient samples.

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